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Compound of Interest

Compound Name: Diethyl methylmalonate

Cat. No.: B048530 Get Quote

For researchers, scientists, and professionals in drug development and chemical synthesis, a

comprehensive understanding of the spectroscopic properties of foundational molecules like

diethyl malonate and its derivatives is crucial for accurate identification, purity assessment, and

structural elucidation. This guide provides a detailed comparative analysis of diethyl malonate,

diethyl ethylmalonate, diethyl benzylmalonate, and diethyl allylmalonate, supported by

experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).

This document outlines the characteristic spectroscopic signatures of these compounds,

offering a valuable resource for interpreting spectral data and understanding the influence of

different substituent groups on their spectroscopic properties.

General Structure of Diethyl Malonate Derivatives
The following diagram illustrates the common backbone of the diethyl malonate derivatives

discussed in this guide, highlighting the substitution at the α-carbon.
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General Structure of Diethyl Malonate Derivatives
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Caption: General chemical structure of the compared diethyl malonate derivatives.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for diethyl malonate and its ethyl,

benzyl, and allyl derivatives.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)

Compound -CH₃ (ester) -OCH₂- (ester) α-CH
α-Substituent
Protons

Diethyl Malonate 1.28 (t, 6H) 4.21 (q, 4H) 3.39 (s, 2H) -

Diethyl

Ethylmalonate
1.22 (t, 6H) 4.18 (q, 4H) 3.19 (t, 1H)

0.89 (t, 3H, -

CH₂CH₃), 1.95

(quint, 2H, -

CH₂CH₃)

Diethyl

Benzylmalonate
1.20 (t, 6H) 4.15 (q, 4H) 3.65 (t, 1H)

3.25 (d, 2H, -

CH₂Ph), 7.20-

7.35 (m, 5H, Ar-

H)

Diethyl

Allylmalonate
1.25 (t, 6H) 4.19 (q, 4H) 3.35 (t, 1H)

2.68 (t, 2H, -

CH₂CH=CH₂),

5.08-5.15 (m,

2H, -CH=CH₂),

5.70-5.83 (m,

1H, -CH=CH₂)

t = triplet, q = quartet, s = singlet, d = doublet, m = multiplet, quint = quintet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
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Compound -CH₃ (ester)
-OCH₂-
(ester)

α-CH/C C=O
α-
Substituent
Carbons

Diethyl

Malonate
14.0 61.4 41.5 167.1 -

Diethyl

Ethylmalonat

e

14.0 61.2 52.8 169.2

11.7 (-

CH₂CH₃),

24.9 (-

CH₂CH₃)

Diethyl

Benzylmalon

ate

14.1 61.4 54.8 168.5

35.0 (-

CH₂Ph),

127.1, 128.6,

128.9, 137.9

(Ar-C)

Diethyl

Allylmalonate
14.1 61.3 53.0 168.8

34.4 (-

CH₂CH=CH₂)

, 118.5 (-

CH=CH₂),

133.1 (-

CH=CH₂)

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (neat, cm⁻¹)
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Compound C=O Stretch C-O Stretch
C-H Stretch
(sp³)

Other Key
Bands

Diethyl Malonate 1751, 1733 ~1250-1000 ~2980 -

Diethyl

Ethylmalonate
~1730 ~1250-1000 ~2970 -

Diethyl

Benzylmalonate
~1730 ~1250-1000 ~2980

~3030 (aromatic

C-H), ~1600,

1495, 1455

(aromatic C=C)

Diethyl

Allylmalonate
~1735 ~1250-1000 ~2980

~3080 (alkenyl

C-H), ~1645

(C=C)

Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Fragmentation Data (Electron Ionization)

Compound
Molecular Ion (M⁺)
[m/z]

Base Peak [m/z]
Key Fragment Ions
[m/z]

Diethyl Malonate 160 115 133, 88, 60

Diethyl Ethylmalonate 188 143 160, 73

Diethyl

Benzylmalonate
250 91 205, 176, 131[1]

Diethyl Allylmalonate 200 29 127, 109, 98

Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques for liquid

organic compounds. The following protocols provide a general methodology for acquiring

similar spectroscopic data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition: Spectra were acquired with a 30° pulse angle and a relaxation delay of

1 second. A total of 16 scans were accumulated.

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were obtained with a 30° pulse

angle and a 2-second relaxation delay. Typically, 1024 scans were accumulated to achieve a

good signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) was processed with a line

broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra, followed by Fourier transformation,

phase correction, and baseline correction. Chemical shifts were referenced to the TMS

signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: A single drop of the neat liquid sample was placed between two sodium

chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin capillary film.

Instrumentation: IR spectra were recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum was acquired over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the clean salt plates was recorded and

automatically subtracted from the sample spectrum. A total of 32 scans were co-added to

improve the signal-to-noise ratio.

Data Processing: The resulting interferogram was converted to a spectrum by Fourier

transformation. The spectrum is presented as percent transmittance versus wavenumber

(cm⁻¹).
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Mass Spectrometry (MS)
Sample Introduction: A small amount of the liquid sample was introduced into the mass

spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrumentation: Mass spectra were obtained on a mass spectrometer equipped with an

electron ionization (EI) source.

Ionization: The sample was ionized using a standard electron energy of 70 eV.

Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z)

by a quadrupole mass analyzer.

Data Acquisition: The mass spectrum was scanned over a mass range of m/z 40-300. The

data is presented as a plot of relative intensity versus m/z.

Spectroscopic Interpretation and Comparison
The addition of different alkyl and aryl groups to the α-carbon of diethyl malonate results in

distinct and predictable changes in the spectroscopic data, providing a clear method for their

differentiation.

In the ¹H NMR spectra, the disappearance of the singlet for the α-CH₂ protons of diethyl

malonate and the appearance of a new multiplet for the α-CH proton at a slightly downfield or

upfield position is a key indicator of substitution. The chemical shifts and splitting patterns of

the substituent protons provide direct evidence of the group attached. For instance, the

characteristic aromatic signals in the 7.2-7.4 ppm region confirm the presence of the benzyl

group in diethyl benzylmalonate, while the vinylic protons between 5.0 and 6.0 ppm are

indicative of the allyl group in diethyl allylmalonate.

The ¹³C NMR spectra show a corresponding shift in the α-carbon signal upon substitution. The

introduction of an alkyl group deshields this carbon, shifting its resonance downfield. The

additional signals in the aliphatic, aromatic, or vinylic regions of the spectrum directly

correspond to the carbons of the substituent.

The IR spectra of all derivatives show the characteristic strong C=O stretching absorption of

the ester functional group, typically in the range of 1730-1750 cm⁻¹.[2] The presence of a
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benzyl group in diethyl benzylmalonate introduces additional absorptions corresponding to

aromatic C-H and C=C stretching.[3] Similarly, diethyl allylmalonate exhibits characteristic

peaks for alkenyl C-H and C=C stretching.[4]

Mass spectrometry provides clear evidence of the molecular weight of each derivative through

the molecular ion peak. The fragmentation patterns are also highly informative. A common

fragmentation for these compounds involves the loss of an ethoxy group (-OEt, m/z 45) or the

entire ethoxycarbonyl group (-COOEt, m/z 73).[1] For the substituted malonates, cleavage of

the bond between the α-carbon and the substituent is a common fragmentation pathway. For

example, the base peak at m/z 91 in the spectrum of diethyl benzylmalonate corresponds to

the stable benzyl cation.[1]

This comparative guide demonstrates that a combination of NMR, IR, and MS provides a

powerful and complementary toolkit for the unambiguous identification and structural

characterization of diethyl malonate and its derivatives. The predictable spectroscopic trends

observed upon substitution at the α-carbon allow for confident assignment of their chemical

structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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